

An In-Depth Technical Guide to the pKa Values of Piperazine Hydrochloride

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Compound of Interest

Compound Name: Piperazine hydrochloride

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This guide provides a comprehensive overview of the acid dissociation constants (pKa) of piperazine, a crucial parameter for professionals in pharmaceutical development and chemical research. Understanding the pKa values is fundamental to predicting the behavior of piperazine-containing molecules in physiological and chemical systems, impacting properties such as solubility, membrane permeability, and receptor binding.

Introduction to Piperazine and its pKa Values

Piperazine ($C_4H_{10}N_2$) is a diprotic weak base, meaning it has two nitrogen atoms that can accept protons.[1] In pharmaceutical and research settings, it is commonly used as its hydrochloride salt (piperazine dihydrochloride, $C_4H_{10}N_2 \cdot 2HCl$) to enhance stability and solubility.[2] The two nitrogen atoms in the piperazine ring give rise to two distinct pKa values, which correspond to the dissociation of the two protonated forms of the molecule.

The two key equilibria are:

- $H_2Pip^{2+} \rightleftharpoons HPip^+ + H^+$ (governed by pK_{a1})
- $HPip^+ \rightleftharpoons Pip + H^+$ (governed by pK_{a2})

Here, H_2Pip^{2+} is the diprotonated (dicationic) form, $HPip^+$ is the monoprotinated (monocationic) form, and Pip is the neutral, free base form. At 25°C (298.15 K), the generally

accepted pKa values are approximately $pK_{a1} = 5.35$ and $pK_{a2} = 9.73$.^[2]^[3]

Quantitative pKa Data

The pKa values of piperazine are dependent on temperature. As the temperature increases, the pKa values decrease, indicating that the conjugate acids become stronger.^[4] This relationship is critical for applications under non-standard temperature conditions.

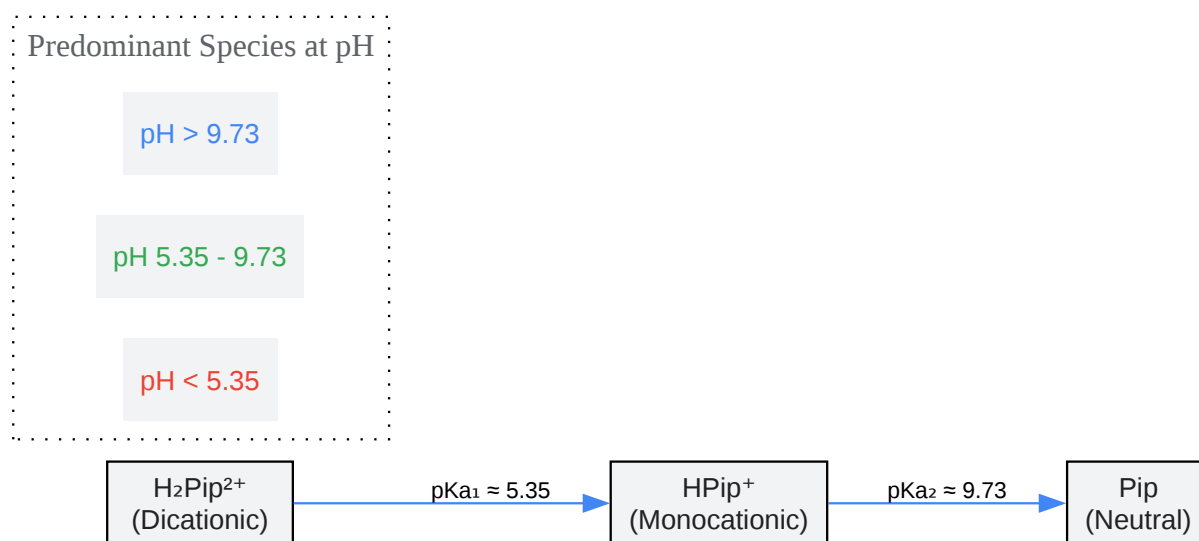
Table 1: Temperature Dependence of Piperazine pKa Values

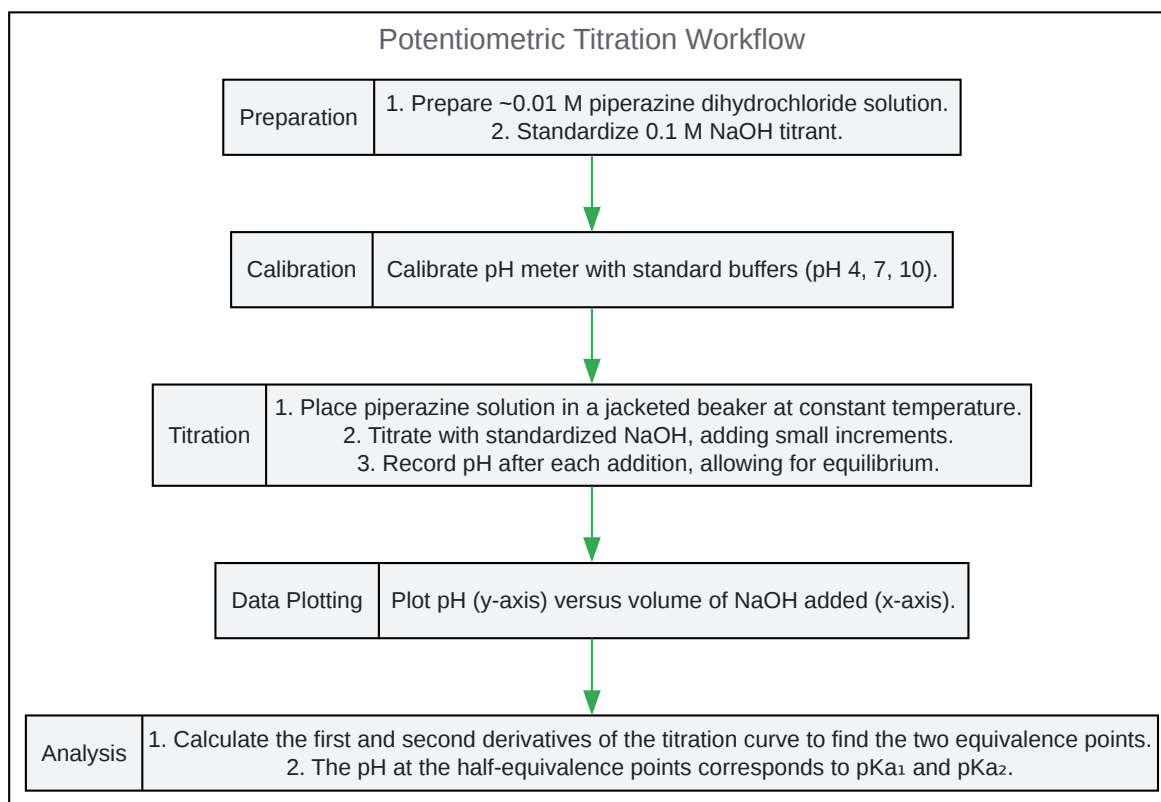
Temperature (K)	pKa ₁	pKa ₂
298	5.35 (± 0.04)	9.73 (± 0.02)
303	5.27 (± 0.05)	9.66 (± 0.03)
313	5.02 (± 0.01)	9.39 (± 0.05)
323	4.93 (± 0.02)	9.17 (± 0.03)

Data sourced from Khalili et al., 2009.^[4]

Visualization of Piperazine Ionization

The ionization state of piperazine is directly dependent on the pH of the surrounding medium. The following diagram illustrates the equilibrium between the different protonated species. At a pH below pK_{a1} , the dicationic form (H_2Pip^{2+}) predominates. Between pK_{a1} and pK_{a2} , the monocationic form ($HPip^+$) is the major species. Above pK_{a2} , the neutral form (Pip) becomes dominant.





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References

- 1. Piperazine | C₄H₁₀N₂ | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]

- 4. uregina.ca [uregina.ca]
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